Acetoxymethyltriethoxysilane

Description

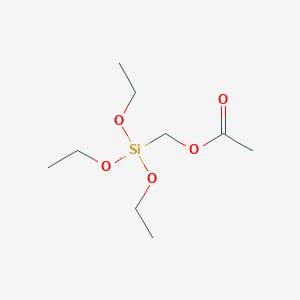

Structure

3D Structure

Properties

IUPAC Name |

triethoxysilylmethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O5Si/c1-5-12-15(13-6-2,14-7-3)8-11-9(4)10/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSDVDSUBFYNSMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](COC(=O)C)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40468089 | |

| Record name | ACETOXYMETHYLTRIETHOXYSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5630-83-1 | |

| Record name | ACETOXYMETHYLTRIETHOXYSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Acetoxymethyltriethoxysilane: A Comprehensive Physicochemical Guide for Researchers and Drug Development Professionals

Abstract

Acetoxymethyltriethoxysilane (AMTES) is a versatile organosilane that serves as a critical coupling agent and surface modifier in a multitude of scientific and industrial applications, including advanced materials and nanotechnology.[1] Its bifunctional nature, characterized by a reactive acetoxymethyl group and hydrolyzable ethoxy groups, allows for the covalent linkage of inorganic substrates to organic polymers.[2] This guide provides an in-depth analysis of the physicochemical properties of AMTES, offering a technical resource for researchers, scientists, and professionals in drug development. The content herein is structured to deliver not just data, but a deeper understanding of the causality behind its chemical behavior, ensuring a foundation of scientific integrity and practical applicability.

Core Physicochemical Properties

A thorough understanding of the fundamental physical and chemical characteristics of this compound is paramount for its effective use. These properties dictate its behavior in various systems and inform handling, storage, and application protocols.

Table 1: Key Physicochemical Data for this compound

| Property | Value |

| Molecular Formula | C₉H₂₀O₅Si |

| Molecular Weight | 236.34 g/mol [1] |

| Appearance | Colorless, clear liquid[3][4] |

| Boiling Point | 106 °C[1] |

| Density | 1.04 g/cm³[3] |

| Refractive Index | 1.4092[3] |

| Flash Point | >60°C[3] |

| Vapor Pressure | 0.117 mmHg at 25°C[3] |

| Solubility | Soluble in most organic solvents such as alcohols, ethers, and aromatic hydrocarbons.[3] It reacts with water.[4] |

Molecular Structure and Reactivity

The unique reactivity of AMTES is a direct consequence of its molecular architecture. The central silicon atom is bonded to three ethoxy groups and one acetoxymethyl group.

Caption: Molecular structure of this compound.

The ethoxy groups are susceptible to hydrolysis in the presence of moisture, forming reactive silanol groups (-Si-OH).[5] These silanols can then condense with hydroxyl groups on the surface of inorganic materials or with other silanol groups to form a stable, cross-linked siloxane (Si-O-Si) network.[5][6] This process is the foundation of its function as a coupling agent.[2] The acetoxy group provides a site for further chemical modification or interaction with organic matrices.

Hydrolysis and Condensation: The Mechanism of Action

The efficacy of AMTES as a surface modifier is rooted in its hydrolysis and condensation reactions. This two-step process allows for the formation of a durable interface between dissimilar materials.

Caption: Simplified workflow of AMTES hydrolysis and condensation on a hydroxylated substrate.

Experimental Protocol: In-Situ Monitoring of AMTES Hydrolysis via FT-IR Spectroscopy

-

Preparation: A solution of AMTES in a suitable organic solvent (e.g., anhydrous isopropanol) is prepared in a moisture-controlled environment.

-

Baseline Spectrum: An initial FT-IR spectrum of the solution is recorded. Key peaks to monitor include the Si-O-C stretching vibrations.

-

Initiation: A controlled amount of water is introduced to the solution.

-

Time-Resolved Spectroscopy: FT-IR spectra are collected at regular intervals.

-

Analysis: The disappearance of the Si-O-C peaks and the appearance of a broad absorption band corresponding to Si-OH stretching are monitored to track the progress of hydrolysis.

Rationale: FT-IR spectroscopy is a powerful, non-destructive technique for real-time monitoring of changes in chemical bonding, making it ideal for studying the kinetics of silane hydrolysis.

Applications in Research and Drug Development

The ability of AMTES to modify surfaces at the molecular level makes it invaluable in several high-technology fields. In drug development, the surface functionalization of nanoparticles and other drug carriers is a key application.[7] Hydrophobic modification of nanoparticle surfaces can enhance the encapsulation of poorly soluble drugs and modulate their release profiles.[7]

Workflow: Surface Modification of Silica Nanoparticles for Hydrophobic Drug Delivery

Caption: General workflow for the application of AMTES in drug delivery systems.

Safety, Handling, and Storage

This compound is a combustible liquid and can cause serious eye irritation.[4] It is also irritating to the skin and respiratory system.[3] Therefore, appropriate personal protective equipment, including chemical goggles, gloves, and respiratory protection, should be worn when handling this compound.[4]

Key Handling and Storage Precautions:

-

Handling: Use in a well-ventilated area and avoid breathing vapors.[4] Ground containers during transfer to prevent static discharge.[8]

-

Storage: Store in a tightly closed container in a cool, dry place away from heat, sparks, and open flames.[4]

-

Incompatibilities: Avoid contact with water, moisture, strong oxidizing agents, acids, and bases.[3][4] AMTES reacts with water and moisture to liberate ethanol.[4]

Conclusion

This compound possesses a unique set of physicochemical properties that make it a highly effective coupling agent and surface modifier. Its ability to form robust covalent bonds with inorganic substrates while presenting an organic-functional surface is key to its utility in diverse applications, from industrial composites to advanced drug delivery systems. A comprehensive understanding of its reactivity, particularly its hydrolysis and condensation behavior, is essential for its successful application. Adherence to proper safety and handling protocols is crucial to mitigate the risks associated with this reactive compound.

References

-

ChemBK. (2024, April 10). This compound. Retrieved from [Link]

-

Gelest, Inc. (2015, April 2). This compound Safety Data Sheet. Retrieved from [Link]

-

Gelest, Inc. (2015, October 28). ACETOXYMETHYLTRIMETHOXYSILANE, 95% Safety Data Sheet. Retrieved from [Link]

-

Gelest, Inc. (2015, November 20). ACETOXYETHYLTRIETHOXYSILANE Safety Data Sheet. Retrieved from [Link]

-

Gelest, Inc. (n.d.). This compound. Retrieved from [Link]

-

University of Wuppertal. (n.d.). Experiments - Hydrolysis of triacetoxymethylsilane. Retrieved from [Link]

-

PubChem. (n.d.). Acetoxy(acetoxymethyl)silane. Retrieved from [Link]

-

Gelest, Inc. (2008, November 5). Hydrophobicity-Hydrophilicty and Silane Surface Modification. Retrieved from [Link]

-

ResearchGate. (n.d.). This compound derived sols (monoorganoalkoxysilane control). Retrieved from [Link]

- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.

- Maciejewska, M., & Walkiewicz, B. (2018). Investigation of hydrolysis and condensation of methyltriethoxysilane in aqueous systems. Silicon, 10(4), 1441-1449.

Sources

An In-depth Technical Guide to the Synthesis and Reaction Mechanism of Acetoxymethyltriethoxysilane

This guide provides a comprehensive technical overview of Acetoxymethyltriethoxysilane (AMETES), a versatile organosilicon compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core aspects of its synthesis, reaction mechanisms, and applications as a sophisticated coupling agent and surface modifier. We will explore the causal relationships behind experimental choices, ensuring a thorough understanding of the principles that govern its reactivity and utility.

Introduction to this compound: A Molecule of Duality

This compound, with the chemical formula C9H20O5Si, is an organofunctional silane characterized by the presence of three hydrolyzable ethoxy groups and a reactive acetoxymethyl group.[1] This unique structure imparts a dual-reactivity that allows it to act as a molecular bridge between inorganic and organic materials.[2] Typically a colorless to pale yellow liquid, it is soluble in most common organic solvents.[1]

Its primary application lies in its function as a coupling agent in coatings, adhesives, and sealants, where it enhances adhesion between substrates like glass and metals, and organic polymers.[1] The ability of AMETES to form durable siloxane bonds makes it invaluable in the creation of advanced hybrid materials.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 5630-83-1 |

| Molecular Formula | C9H20O5Si |

| Molecular Weight | 236.34 g/mol |

| Appearance | Colorless to pale yellow liquid[1] |

| Boiling Point | Approximately 150-160 °C[3] |

| Density | Approximately 1.04 g/cm³ |

| Solubility | Soluble in most organic solvents[1] |

Synthesis of this compound: A Mechanistic Perspective

The synthesis of this compound is most commonly achieved through a nucleophilic substitution reaction. This pathway offers a high yield and a clear, well-understood mechanism. The primary reactants are chloromethyltriethoxysilane and a suitable acetate salt, such as potassium acetate.

The Nucleophilic Substitution Pathway

The reaction of chloromethyltriethoxysilane with potassium acetate proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. In this concerted, one-step process, the acetate nucleophile attacks the electrophilic carbon atom of the chloromethyl group, simultaneously displacing the chloride leaving group.[3]

The backside attack of the acetate ion leads to an inversion of the stereochemical configuration at the carbon center. The rate of this reaction is dependent on the concentration of both the chloromethyltriethoxysilane and the acetate salt.[3]

A general representation of this reaction is as follows:

(C₂H₅O)₃SiCH₂Cl + CH₃COOK → (C₂H₅O)₃SiCH₂OC(O)CH₃ + KCl

Alternative Synthesis Route

An alternative, though less common, method for the preparation of this compound involves the reaction of methyltriethoxysilane with acetyl chloride under alkaline conditions.[1] This method, however, may present challenges in controlling selectivity and avoiding side reactions.

Experimental Protocol: A Self-Validating System

The following protocol for the synthesis of this compound via the nucleophilic substitution pathway is designed to be a self-validating system, with clear steps for reaction, purification, and characterization.

Materials and Equipment

-

Chloromethyltriethoxysilane (98%)

-

Potassium acetate (anhydrous, 99%)

-

Acetonitrile (anhydrous)

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Filtration apparatus (e.g., Buchner funnel)

-

Rotary evaporator

-

Distillation apparatus

Step-by-Step Methodology

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add anhydrous potassium acetate (1.1 molar equivalents) to anhydrous acetonitrile.

-

Addition of Silane: While stirring the suspension, slowly add chloromethyltriethoxysilane (1.0 molar equivalent) to the flask at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain this temperature for 12-18 hours. The progress of the reaction can be monitored by Gas Chromatography (GC) by observing the disappearance of the chloromethyltriethoxysilane peak.

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the precipitated potassium chloride.

-

Wash the solid residue with a small amount of anhydrous acetonitrile.

-

Combine the filtrate and the washings and remove the acetonitrile under reduced pressure using a rotary evaporator.

-

The crude product is then purified by fractional distillation under vacuum to yield pure this compound.

-

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the presence of the acetoxy and ethoxy groups and the methylene bridge.

-

¹³C NMR: To identify all the unique carbon environments in the molecule.

-

FT-IR: To detect the characteristic vibrational frequencies of the C=O (ester), Si-O-C, and C-O bonds.

-

GC-MS: To confirm the molecular weight and fragmentation pattern.

The Reaction Mechanism of this compound as a Coupling Agent

The efficacy of this compound as a coupling agent stems from its ability to undergo hydrolysis and condensation reactions, forming a durable bridge between inorganic and organic materials.[2]

Hydrolysis: The Activation Step

In the presence of water, the ethoxy groups of this compound hydrolyze to form reactive silanol groups (-Si-OH). This reaction can be catalyzed by either acid or base. The hydrolysis proceeds in a stepwise manner, with the rate being influenced by pH, water concentration, and the steric bulk of the alkoxy groups.

(C₂H₅O)₃SiCH₂OC(O)CH₃ + 3H₂O ⇌ (HO)₃SiCH₂OC(O)CH₃ + 3C₂H₅OH

Condensation: Building the Bridge

The newly formed silanol groups are highly reactive and can condense in two primary ways:

-

With Inorganic Surfaces: The silanol groups can react with hydroxyl groups present on the surface of inorganic substrates (e.g., silica, metal oxides) to form stable, covalent siloxane bonds (Si-O-Substrate).[2] This anchors the silane to the inorganic material.

-

With Other Silanols: The silanol groups can also condense with each other to form a cross-linked polysiloxane network at the interface.

The acetoxymethyl functional group then interacts with the organic polymer matrix, either through entanglement, hydrogen bonding, or covalent bonding, depending on the nature of the polymer. This dual interaction creates a robust and durable bond at the interface, significantly improving the mechanical and performance properties of the composite material.

Safety and Handling

This compound is a combustible liquid and can cause serious eye irritation.[4] It is important to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment, including safety goggles, gloves, and protective clothing.[1][4] Avoid contact with skin and eyes, and do not inhale vapors.[1] Store in a cool, dry place away from sources of ignition.[1]

Conclusion

This compound is a highly effective organofunctional silane with a well-defined synthesis route and reaction mechanism. Its ability to form strong, durable bonds between dissimilar materials makes it an invaluable tool for researchers and scientists in the development of advanced materials. A thorough understanding of its synthesis and reactivity is crucial for its successful application and for the innovation of new materials with enhanced properties.

References

- ChemBK. (2024, April 10). This compound.

- LibreTexts. (2019, December 30). 7.4: A Closer Look at the Nucleophilic Substitution Mechanism: Kinetics. Chemistry LibreTexts.

- Gelest, Inc. This compound.

- Shin-Etsu Silicone. Silane Coupling Agents.

- Gelest, Inc. (2015, April 2). Safety Data Sheet: this compound.

- LibreTexts. (2021, October 29). 8.5: Mechanisms of Nucleophilic Substitution Reactions. Chemistry LibreTexts.

- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.

- BenchChem. (2025). The Pivotal Role of the Triethoxysilane Group in Advanced Surface Modification: A Technical Guide.

- Gelest, Inc. (2015, April 2). This compound Safety Data Sheet.

Sources

The Essential Guide to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 3680-69-1): Properties, Hazards, and Safe Handling

An In-depth Technical Resource for Researchers and Drug Development Professionals

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, identified by CAS number 3680-69-1, is a heterocyclic compound of paramount importance in the landscape of modern drug discovery and development.[1] Structurally, it is a 7-deazapurine analog, a feature that allows it to mimic natural purines and interact with a wide array of biological targets.[1] This versatile scaffold, featuring a fused pyrrole and pyrimidine ring system with a reactive chlorine atom at the 4-position, serves as a critical building block for a multitude of biologically active molecules.[1][2] Its most notable application lies in its role as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors, such as the groundbreaking drugs Tofacitinib and Ruxolitinib, which are instrumental in treating autoimmune diseases like rheumatoid arthritis and certain cancers.[1][3][4] The unique electronic and steric properties of this molecule provide a fertile ground for chemical modifications, enabling the synthesis of potent and selective kinase inhibitors that target specific disease pathways.[5][6]

This guide offers a comprehensive overview of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, delving into its physicochemical properties, chemical reactivity, and, most critically, its associated hazards and the requisite protocols for its safe handling, storage, and disposal. For the medicinal chemist and the process development scientist alike, a thorough understanding of this pivotal intermediate is not merely advantageous but essential for fostering innovation while ensuring the highest standards of laboratory safety.

Physicochemical and Chemical Properties

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine typically presents as a white to light brown or tan crystalline solid.[2][3][5][7] Its solubility profile is characterized by poor solubility in water but good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol.[2][5][7]

Key Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄ClN₃ | [2][5][7] |

| Molecular Weight | 153.57 g/mol | [5][8] |

| Melting Point | 170-184 °C (range varies by source) | [2][7][9] |

| Boiling Point | 325.9 °C at 760 mmHg | [7][9] |

| Density | 1.531 g/cm³ | [7] |

| Flash Point | 180.7 °C | [7][9] |

| pKa | 11.42 ± 0.20 (Predicted) | [7] |

Chemical Reactivity and Stability

The chemical behavior of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is dominated by the fused heterocyclic system and the reactive chloro-substituent. The electron-withdrawing nature of the chlorine atom at the 4-position enhances the electrophilicity of the pyrimidine ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions.[2] This is the most critical reaction for its use in synthesis, allowing for the facile introduction of amines, thiols, and alkoxides to generate diverse libraries of compounds.[2]

The molecule is also amenable to cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, further expanding its synthetic utility.[2] The pyrrole ring itself can undergo functionalization, for instance, through iodination using N-iodosuccinimide (NIS), allowing for further structural modifications.[10]

The compound is generally stable under normal storage conditions but is sensitive to strong acids and bases and may decompose in their presence.[2][5] It is also flammable when exposed to high temperatures or open flames.[5]

Core Applications in Drug Discovery

The significance of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is firmly rooted in its role as a foundational element for synthesizing targeted therapies.

-

Kinase Inhibitors: It is a cornerstone for developing a wide range of kinase inhibitors.[5][6] By targeting the ATP-binding site of kinases, derivatives of this compound have shown efficacy against various cancers and inflammatory conditions.[5][6] It is a key intermediate for JAK inhibitors like Tofacitinib and Ruxolitinib, as well as inhibitors for other kinases such as 3-Phosphoinositide-Dependent Kinase 1 (PDK1).[3][6]

-

Antiviral and Anti-inflammatory Agents: Beyond oncology, derivatives have demonstrated potential as antiviral and anti-inflammatory agents, highlighting the broad therapeutic applicability of this chemical scaffold.[2][5]

Comprehensive Hazard Analysis and Safety Protocols

A rigorous understanding and appreciation of the hazards associated with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine are non-negotiable for ensuring personnel safety and environmental protection. The compound is classified as acutely toxic if swallowed and can cause significant irritation to the skin, eyes, and respiratory system.[8][11][12][13]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

Hazard Identification and Mitigation Workflow

The following diagram outlines the logical workflow for identifying and mitigating the primary hazards associated with this compound.

Caption: Hazard identification and mitigation workflow for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to strict protocols is essential when working with this compound.

Protocol 1: Standard Handling and Storage

-

Engineering Controls: All manipulations (weighing, transferring, reactions) must be conducted in a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of dust or vapors.[11][12] Eyewash stations and safety showers must be readily accessible.[14]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[12]

-

Eye/Face Protection: Use chemical safety goggles and/or a full-face shield.[11][12]

-

Skin and Body Protection: Wear a lab coat, and consider additional impervious clothing if there is a risk of significant exposure.[11][12]

-

Respiratory Protection: If dust formation is significant or exposure limits may be exceeded, use a NIOSH-approved respirator.[11][12]

-

-

Hygiene Practices: Avoid all personal contact, including inhalation.[12] Do not eat, drink, or smoke in the laboratory.[11][13] Wash hands thoroughly after handling, even if gloves were worn.[11][13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][5][11] Keep away from heat sources, open flames, strong acids, and strong bases.[2][5] The storage area should be locked or otherwise secured.[11][13]

Protocol 2: Emergency First-Aid Measures

-

If Inhaled: Immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[12][14]

-

In Case of Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[12][14]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[12][14]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[11][12][13][14]

Protocol 3: Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Avoid dust formation.[11][14] Wear full personal protective equipment, including respiratory protection.[12]

-

Environmental Precautions: Prevent the substance from entering drains or waterways.[12]

-

Containment and Cleaning: Carefully sweep up or scoop the spilled solid material, avoiding the generation of dust.[12] Place the material into a suitable, labeled container for disposal.[12] Decontaminate the spill area and all equipment used for cleanup.

Conclusion

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 3680-69-1) is a molecule of immense value to the pharmaceutical industry, providing a versatile platform for the creation of life-changing medicines. However, its utility is matched by its potential hazards. A comprehensive understanding of its properties, coupled with a disciplined adherence to rigorous safety protocols, is the bedrock of its responsible and effective use. By integrating the principles of chemical safety and sound experimental design, researchers can continue to unlock the therapeutic potential of this important heterocyclic compound while ensuring a safe and secure laboratory environment.

References

-

Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. [Link]

-

LookChem. Cas 3680-69-1,4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. [Link]

-

ResearchGate. (2025, August 7). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. [Link]

-

PubChem. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. [Link]

-

PubChem. 4-Chloro-7-(p-toluenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. [Link]

- Google Patents. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.

- Google Patents. Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.

Sources

- 1. benchchem.com [benchchem.com]

- 2. srinichem.com [srinichem.com]

- 3. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]

- 4. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]

- 5. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 6. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis_Chemicalbook [chemicalbook.com]

- 7. lookchem.com [lookchem.com]

- 8. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | C6H4ClN3 | CID 5356682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Page loading... [wap.guidechem.com]

- 11. echemi.com [echemi.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. Page loading... [guidechem.com]

- 14. fishersci.com [fishersci.com]

Acetoxymethyltriethoxysilane molecular structure and formula.

An In-depth Technical Guide to Acetoxymethyltriethoxysilane: Structure, Properties, and Applications

Authored by: A Senior Application Scientist

Introduction: Bridging Organic and Inorganic Worlds

This compound (CAS No: 5630-83-1) is an organosilicon compound of significant interest in materials science, surface chemistry, and advanced manufacturing.[1][2] As an ester-functional trialkoxy silane, its utility stems from a unique bifunctional structure: a hydrolyzable triethoxysilyl group and a reactive acetoxymethyl functional group.[1][3] This architecture allows it to act as a molecular bridge, or "coupling agent," forming durable covalent bonds between disparate materials, such as inorganic substrates (glass, metals, silica) and organic polymers.[1][3]

This guide provides a comprehensive technical overview of this compound, moving from its fundamental molecular characteristics to its mechanism of action and practical applications. The content is tailored for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of how to leverage this molecule for surface modification, composite formulation, and the development of advanced materials.

Core Molecular Identity and Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application. This compound is a colorless liquid characterized by its reactivity, particularly with moisture.[1][2]

Molecular Structure and Formula

The compound consists of a central silicon atom bonded to three ethoxy groups (-OCH₂CH₃), a methylene bridge (-CH₂-), and an acetate group (-O-C(O)CH₃). This structure dictates its dual reactivity.

Caption: 2D structure of this compound.

Physicochemical Data

The physical properties of this compound are critical for determining appropriate handling, storage, and application conditions.

| Property | Value | Source |

| CAS Number | 5630-83-1 | [1][3][6] |

| Appearance | Colorless, clear liquid | [1][6] |

| Density | 1.042 g/mL at 25°C | [3] |

| Boiling Point | 106°C at 15 mmHg | [3] |

| Refractive Index | 1.4092 at 20°C | [3] |

| Flash Point | >60°C | [6] |

| Hydrolytic Sensitivity | 7: Reacts slowly with moisture/water | [3][6] |

The Silanization Mechanism: A Two-Step Process

The efficacy of this compound as a coupling agent is rooted in a chemical process known as silanization, which proceeds via hydrolysis and condensation. This mechanism allows for the formation of a stable, covalent siloxane bridge (Si-O-Substrate) at an inorganic interface.[1][7]

Step 1: Hydrolysis

In the presence of water (even atmospheric moisture), the three ethoxy groups (-OC₂H₅) attached to the silicon atom undergo hydrolysis to form reactive silanol groups (-OH). This reaction releases ethanol as a byproduct. The reaction is catalyzed by acid or base.[8][9]

Step 2: Condensation

The newly formed silanol groups are highly reactive and can condense in two ways:

-

Intermolecular Condensation: They can react with other silanol groups to form oligomeric siloxane structures (Si-O-Si).

-

Surface Condensation: More importantly, they can react with hydroxyl groups present on the surface of an inorganic substrate (e.g., glass, silica, metal oxides), forming stable, covalent Si-O-Substrate bonds and releasing water.[7][8]

The acetoxymethyl group remains intact during this process, presenting its organic functionality at the newly modified surface.

Caption: General workflow for surface modification via silanization.

Applications in Research and Development

The dual functionality of this compound makes it a versatile tool for surface modification and material synthesis.

Surface Modification and Hydrophobicity Control

The primary application is to alter the surface properties of materials.[3] The ethoxy groups provide a robust anchor to inorganic surfaces, while the terminal acetoxymethyl group can be used for further chemical transformations or to impart specific surface characteristics. Although the acetoxy group is polar, the overall silane structure can be used to create well-defined monolayers that shield polar surfaces.[3] This is foundational for applications in:

-

Coatings, Adhesives, and Sealants: Enhancing adhesion between organic resins and inorganic fillers or substrates.[1][2][6]

-

Microelectronics: Modifying surfaces to control wetting and adhesion in device fabrication.[10]

-

Medical Devices: Creating biocompatible or functionalized surfaces on implants and diagnostic tools.[3][10]

Relevance in Drug Development

While direct applications of this compound in drug formulations are not widely documented, the principles of its use are highly relevant to drug development, particularly in creating advanced drug delivery systems.[11] Silane coupling agents with different functionalities are widely used to modify nanoparticles (e.g., silica, iron oxide) for therapeutic applications.[11][12]

Conceptual Application Workflow:

-

Nanoparticle Synthesis: An inorganic nanoparticle core (e.g., mesoporous silica) is synthesized.

-

Surface Functionalization: The nanoparticles are treated with this compound. The silane hydrolyzes and condenses onto the nanoparticle surface, creating a covalent shell.

-

Payload Encapsulation: The functionalized surface can alter the nanoparticle's interaction with drug molecules. For instance, modifying the surface can enhance the loading of hydrophobic drugs into a carrier system.[11]

-

Controlled Release: The surface chemistry can modulate the release kinetics of the encapsulated therapeutic agent.[11]

Caption: Workflow for nanoparticle functionalization in drug delivery.

Experimental Protocols

Protocol for Surface Modification of Glass Slides

This protocol provides a self-validating system for creating a functionalized surface, where successful modification can be confirmed by measuring changes in surface wettability (contact angle).

-

Substrate Cleaning (Critical Step):

-

Immerse glass slides in a piranha solution (3:1 mixture of concentrated H₂SO₄ to 30% H₂O₂) for 30 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate PPE). This step ensures the generation of a high density of surface hydroxyl (-OH) groups necessary for silanization.

-

Rinse copiously with deionized water and dry under a stream of nitrogen.

-

-

Silanization Solution Preparation:

-

In a fume hood, prepare a 2% (v/v) solution of this compound in anhydrous toluene. The use of an anhydrous solvent is crucial to prevent premature hydrolysis and self-condensation of the silane in solution.

-

-

Surface Reaction:

-

Immerse the cleaned and dried glass slides in the silanization solution.

-

Allow the reaction to proceed for 2-4 hours at room temperature under a dry nitrogen atmosphere to prevent atmospheric moisture contamination.

-

-

Post-Reaction Cleanup:

-

Remove the slides from the solution and rinse thoroughly with fresh toluene to remove any unbound silane.

-

Cure the slides in an oven at 110°C for 30 minutes. This step drives the condensation reaction to completion, forming stable covalent bonds.

-

-

Validation:

-

Measure the water contact angle on the modified surface. A change from the highly hydrophilic nature of clean glass (<10°) to a different angle indicates successful surface modification.

-

General Synthesis Method

This compound can be prepared through the reaction of a precursor silane with an acetylating agent.[6]

-

Reaction Setup:

-

To a stirred solution of methyltriethoxysilane in an inert solvent (e.g., hexane) under an inert atmosphere (nitrogen or argon), add an alkaline catalyst.

-

-

Addition of Acetylating Agent:

-

Slowly add acetyl chloride to the reaction mixture at a controlled temperature.[6] The reaction is exothermic and should be monitored.

-

-

Reaction and Workup:

-

Allow the mixture to react until completion, which can be monitored by GC-MS.

-

The resulting product is then purified by fractional distillation under reduced pressure to yield pure this compound.

-

Spectroscopic Characterization: A Practical Guide

While a database spectrum should always be used as a reference, researchers must be able to verify the identity and purity of the compound in-house. The following describes the expected spectroscopic features and a general methodology for their acquisition.

| Technique | Expected Features | Rationale |

| FTIR (ATR) | ~2975, 2885 cm⁻¹ (C-H stretch)~1745 cm⁻¹ (Ester C=O stretch)~1240 cm⁻¹ (C-O stretch)~1100-1000 cm⁻¹ (Si-O-C stretch) | These peaks correspond to the key functional groups: the ethoxy alkyl chains, the prominent ester carbonyl, and the characteristic silane ether linkages. |

| ¹H NMR (CDCl₃) | ~3.8 ppm (q, 6H, -OCH₂ CH₃)~1.2 ppm (t, 9H, -OCH₂CH₃ )~3.7 ppm (s, 2H, -Si-CH₂ -O-)~2.1 ppm (s, 3H, -C(O)CH₃ ) | The quartet and triplet confirm the ethoxy groups. The two singlets are diagnostic for the methylene bridge and the acetate methyl group, respectively. |

| ¹³C NMR (CDCl₃) | ~170 ppm (C=O)~60 ppm (-OC H₂CH₃)~18 ppm (-OCH₂C H₃)~55 ppm (-Si-C H₂-O-)~21 ppm (-C(O)C H₃) | Each carbon environment is distinct, with the ester carbonyl appearing furthest downfield. |

| Mass Spec (EI) | Fragmentation pattern showing loss of ethoxy groups (-45 Da), the acetate group (-59 Da), and other characteristic fragments. | The fragmentation pattern provides a fingerprint for the molecular structure, confirming the presence and connectivity of the different functional groups. |

Protocol for Data Acquisition

-

Sample Preparation: Ensure the sample is handled under anhydrous conditions to prevent hydrolysis. For NMR, dissolve ~10-20 mg in 0.6 mL of deuterated chloroform (CDCl₃). For FTIR, a drop of the neat liquid can be placed directly on the ATR crystal. For GC-MS, prepare a dilute solution in a volatile solvent like ethyl acetate.[13]

-

Instrument Setup:

-

Data Analysis: Compare the acquired spectra with reference data if available. If not, interpret the spectra based on characteristic chemical shifts and fragmentation patterns to confirm the structure.[14]

Safety and Handling

This compound is a reactive chemical that requires careful handling.

-

General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and inhalation of vapors.[15][16] Ground containers during transfer to prevent static discharge.[17]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (neoprene or nitrile), safety goggles, and a lab coat.[15][17]

-

Storage: Store in a tightly closed container in a cool, dry place away from heat and ignition sources.[15][18] The material should be stored under a nitrogen atmosphere as it is sensitive to moisture.[3][16]

-

Incompatibilities: Avoid contact with water, strong oxidizing agents, acids, bases, alcohols, and amines.[6][15]

Conclusion

This compound is a powerful molecular tool for creating functionalized surfaces and advanced composite materials. Its utility is derived from its bifunctional nature, which allows it to covalently bond inorganic substrates to organic functionalities through the well-understood mechanism of hydrolysis and condensation. For researchers in materials science and drug development, a deep understanding of this mechanism, combined with proper handling and characterization techniques, is essential for leveraging its potential. From enhancing the performance of coatings to providing a platform for functionalizing nanoparticles in drug delivery systems, this compound offers a versatile solution for bridging the organic-inorganic interface.

References

-

Gelest, Inc. (n.d.). This compound. Retrieved from [Link]

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

Chemsrc. (2025). This compound | CAS#:5630-83-1. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Gelest, Inc. (2015). Safety Data Sheet this compound. Retrieved from [Link]

-

Gelest, Inc. (2015). Safety Data Sheet ACETOXYMETHYLTRIMETHOXYSILANE, 95%. Retrieved from [Link]

-

Gelest, Inc. (2015). Safety Data Sheet ACETOXYETHYLTRIETHOXYSILANE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Gelest, Inc. (2008). Hydrophobicity-Hydrophilicty and Silane Surface Modification. Retrieved from [Link]

-

ResearchGate. (n.d.). This compound derived sols (monoorganoalkoxysilane control). Retrieved from [Link]

-

Gelest, Inc. (n.d.). ACETOXYTRIMETHYLSILANE. Retrieved from [Link]

- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.

-

SciSpace. (n.d.). Investigation of hydrolysis and condensation of methyltriethoxysilane in aqueous systems. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Acetoxy(acetoxymethyl)silane. PubChem Compound Database. Retrieved from [Link]

-

SciSpace. (2023). Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure?. Retrieved from [Link]

-

YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from [Link]

-

Symeres. (n.d.). Preclinical Drug Development Services. Retrieved from [Link]

Sources

- 1. CAS 5630-83-1: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | [gelest.com]

- 4. This compound | CAS#:5630-83-1 | Chemsrc [chemsrc.com]

- 5. This compound | C9H20O5Si | CID 11528804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. gelest.com [gelest.com]

- 8. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 9. scispace.com [scispace.com]

- 10. ACETOXYTRIMETHYLSILANE | [gelest.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 15. gelest.com [gelest.com]

- 16. fishersci.com [fishersci.com]

- 17. gelest.com [gelest.com]

- 18. gelest.com [gelest.com]

Solubility of Acetoxymethyltriethoxysilane in organic solvents.

An In-depth Technical Guide to the Solubility of Acetoxymethyltriethoxysilane in Organic Solvents

Introduction

This compound (AMTOS) is an organosilane compound featuring a versatile molecular architecture. With the chemical formula C₉H₂₀O₅Si, it possesses two distinct types of functional groups: a hydrolyzable triethoxysilyl group and a reactive acetoxymethyl group.[1][2][3] This dual functionality makes AMTOS a valuable component in a wide array of applications, serving as a coupling agent to enhance adhesion between organic polymers and inorganic substrates, a crosslinking agent in silicone polymer systems, and a surface modifier for imparting hydrophobicity or improving bonding.[2][3][4] Its use is prevalent in the manufacturing of adhesives, sealants, coatings, and advanced hybrid materials.[2]

The performance of AMTOS in any application is fundamentally governed by its interaction with the surrounding chemical environment, primarily the solvent system. A thorough understanding of its solubility is therefore not merely an academic exercise but a critical prerequisite for successful formulation, reaction optimization, and ensuring product stability and efficacy. This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the solubility of this compound, grounded in both theoretical principles and practical, field-proven methodologies. We will delve into its physicochemical properties, qualitative solubility across various solvent classes, the theoretical underpinnings of its behavior, and a robust protocol for its experimental evaluation.

Physicochemical Profile of this compound

To comprehend the solubility of a compound, one must first understand its intrinsic properties. AMTOS is a colorless liquid whose structure dictates its interactions with solvents.[3][5] The ethoxy groups attached to the silicon atom are susceptible to hydrolysis, while the acetoxy group provides a site for different chemical transformations.[1][3]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₉H₂₀O₅Si | [1][2][3] |

| Molecular Weight | 236.34 g/mol | [1][2] |

| Appearance | Colorless Liquid | [3][5] |

| Boiling Point | 106 °C @ 15 mmHg | [1] |

| Density | ~1.042 g/mL @ 25 °C | [1] |

| Refractive Index | ~1.4092 @ 20 °C | [1] |

| Chemical Family | Organoethoxysilane | [6] |

Qualitative Solubility Profile

This compound is generally characterized by its good solubility in a wide range of common organic solvents.[5] This broad compatibility is a direct result of its molecular structure, which contains both polar (ester, ethoxy) and nonpolar (alkyl) characteristics. However, it is crucial to distinguish between true solubility (physical dissolution) and miscibility followed by a chemical reaction. With protic solvents, particularly water and alcohols, AMTOS reacts, and therefore, while it may form a homogeneous solution initially, it is not stable.[6][7]

Table 2: Miscibility and Reactivity of AMTOS in Common Organic Solvents

| Solvent Class | Representative Solvents | Solubility/Miscibility | Causality & Remarks |

| Aromatic Hydrocarbons | Toluene, Xylene | Miscible | The nonpolar character of the aromatic ring interacts favorably with the alkyl portions of AMTOS.[5] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether, 1,4-Dioxane | Miscible | Ethers are effective solvents due to their ability to engage in dipole-dipole interactions without donating protons.[5] |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Miscible | Ketones are polar aprotic solvents that can effectively solvate the polar ester group of AMTOS. |

| Esters | Ethyl Acetate, Butyl Acetate | Miscible | Based on the "like dissolves like" principle, esters are excellent solvents for the acetoxy-functional silane. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Miscible | These solvents effectively dissolve a wide range of organic compounds, including AMTOS. |

| Alkanes | Hexane, Heptane | Limited to Miscible | Solubility is dependent on the specific alkane. While nonpolar interactions are possible, the polarity of the ester and ethoxy groups may limit miscibility in very nonpolar alkanes.[8] |

| Alcohols | Ethanol, Methanol, Isopropanol | Reactive | AMTOS is miscible but reacts via transesterification or hydrolysis (if water is present). The ethoxy groups on silicon can exchange with the solvent alcohol. The compound is unstable in these solvents.[6] |

| Water | Water | Reactive | AMTOS reacts with water and moisture.[1][6] The triethoxysilyl group hydrolyzes to form silanols and liberates ethanol.[6][9] The resulting silanols are unstable and undergo self-condensation. |

Theoretical Framework for Solubility: Hansen Solubility Parameters (HSP)

To move beyond the qualitative "like dissolves like" principle, the Hansen Solubility Parameters (HSP) provide a powerful quantitative framework for predicting solubility.[10] This model posits that the total cohesive energy of a substance can be divided into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule can be described by a point in a three-dimensional "Hansen space" defined by these three parameters.[10] The fundamental principle is that substances with similar HSP values (i.e., points that are close together in Hansen space) are likely to be soluble in one another.[10][11]

While the specific HSP values for this compound are not readily published, we can infer its characteristics. It will possess a significant δD value from its alkyl chains, a moderate to high δP value from its polar C=O and C-O bonds, and a moderate δH value, primarily as a hydrogen bond acceptor at its oxygen atoms. This combination explains its versatile solubility in solvents that span a range of polarities and hydrogen bonding capabilities. For a solvent to be effective, its (δD, δP, δH) coordinates must lie within a "solubility sphere" centered on the coordinates of AMTOS.

Caption: Relationship between Hansen parameters and solubility prediction.

Experimental Determination of Solubility & Miscibility

The single most critical factor in handling AMTOS is its reactivity with moisture.[6] Any experimental procedure to determine its solubility must be conducted under strictly anhydrous conditions to prevent hydrolysis, which would alter the compound and yield misleading results.

Causality Behind Experimental Design

The choice of a qualitative visual miscibility test as the primary protocol is deliberate. It is rapid, requires minimal specialized equipment, and provides the most practically relevant information for a formulator: "Will this compound form a single phase with my solvent?" Quantitative methods, such as gravimetric analysis, are complicated by the high boiling point of AMTOS and its reactivity, making the complete and non-reactive removal of solvent challenging. Spectroscopic methods could be developed but require more extensive calibration. Therefore, a robust qualitative method is the most trustworthy and self-validating system for initial screening.

Step-by-Step Protocol: Qualitative Miscibility Testing

Objective: To determine if AMTOS is miscible with a given organic solvent at a specific concentration.

Materials:

-

This compound (AMTOS)

-

Anhydrous organic solvents of interest

-

Dry glass vials (e.g., 4 mL) with PTFE-lined caps

-

Inert gas source (Nitrogen or Argon)

-

Gas-tight syringes and dry needles

-

Glovebox or Schlenk line (recommended)

Procedure:

-

Preparation (Crucial Step): Ensure all glassware is rigorously dried in an oven (e.g., at 120 °C for at least 4 hours) and allowed to cool in a desiccator or under a stream of inert gas. All solvents must be of an anhydrous grade. The entire procedure should ideally be performed in a glovebox.

-

Solvent Addition: Using a dry syringe, add a precise volume (e.g., 2.0 mL) of the anhydrous solvent to a dry vial.

-

Inert Atmosphere: Purge the headspace of the vial with inert gas for approximately 30-60 seconds to displace any residual moist air. Cap the vial securely.

-

AMTOS Addition: Using a separate, dry gas-tight syringe, carefully draw up the desired volume of AMTOS. For a 5% (v/v) test, this would be 0.1 mL.

-

Mixing: Uncap the vial, quickly inject the AMTOS into the solvent, and immediately recap the vial. Gently swirl or vortex the vial for 30 seconds to ensure thorough mixing.

-

Observation: Allow the mixture to stand for 5 minutes. Observe the solution against a well-lit, contrasting background.

-

Miscible: The solution is perfectly clear and homogeneous, with no visible phase separation, cloudiness, or droplets.

-

Immiscible/Partially Miscible: The solution appears cloudy (forms an emulsion), or distinct liquid layers are visible.

-

Caption: Experimental workflow for qualitative miscibility testing.

Reactivity and Stability in Solvents: A Critical Consideration

As highlighted, the interaction of AMTOS with protic or wet solvents is a chemical reaction, not simple dissolution. This reactivity is a defining characteristic that must be managed.

-

Hydrolysis: In the presence of water, even atmospheric moisture, the ethoxysilyl groups hydrolyze to form silanol (Si-OH) groups and release ethanol.[6][9] These silanol intermediates are highly reactive and will readily condense with each other to form stable siloxane (Si-O-Si) bonds, leading to the formation of oligomers or polymers.[12] This process is often autocatalytic and is the basis for its use as a crosslinker.

-

Incompatible Materials: Beyond water, AMTOS is incompatible with a range of substances. Strong acids and bases can catalyze its decomposition.[5] It should not be mixed with strong oxidizing agents, peroxides, or amines, as these can lead to vigorous and potentially hazardous reactions.[6]

-

Storage and Handling: To maintain its chemical integrity, AMTOS must be stored in tightly sealed containers under a dry, inert atmosphere (e.g., nitrogen or argon).[6] When handling, it is imperative to use dry equipment and techniques that minimize exposure to air. Wear appropriate personal protective equipment, including chemical goggles and gloves, to prevent skin and eye contact.[5]

Conclusion

This compound is a versatile organosilane with broad solubility in common aprotic organic solvents, including aromatic hydrocarbons, ethers, ketones, and esters. Its solubility profile can be effectively predicted using theoretical frameworks such as Hansen Solubility Parameters, which consider dispersion, polar, and hydrogen bonding interactions.

The most critical aspect of working with AMTOS is its high reactivity towards protic substances, especially water. Its interaction with water and alcohols is not a simple dissolution but a chemical reaction leading to hydrolysis and condensation. This reactivity mandates the use of strictly anhydrous conditions for both storage and experimental procedures to ensure chemical stability and obtain reliable results. The provided qualitative miscibility protocol offers a trustworthy and self-validating method for assessing its suitability in various solvent systems. For scientists and developers, a comprehensive grasp of these solubility and reactivity characteristics is essential for leveraging the full potential of this compound in advanced material formulations.

References

-

ChemBK. (2024). This compound - Introduction. Available at: [Link]

-

Gelest. (n.d.). This compound. Available at: [Link]

-

American Elements. (n.d.). This compound, 97%. Available at: [Link]

-

ChemAnalyst. (n.d.). This compound CAS 5630-83-1 WIKI. Available at: [Link]

-

Gelest. (2015). Safety Data Sheet: this compound. Available at: [Link]

-

Gelest. (2015). Safety Data Sheet: ACETOXYETHYLTRIETHOXYSILANE. Available at: [Link]

-

Taniguchi, T., et al. (2019). Hansen Solubility Parameters of Stacked Silicanes Derived from Porous Silicon. ACS Omega. Available at: [Link]

-

Solubility of Things. (n.d.). Silane - Solubility of Things. Available at: [Link]

-

ResearchGate. (n.d.). Table 2. Hansen's solubility parameters of liquids used. Available at: [Link]

-

ResearchGate. (2018). Evaluation of the Effects of Silane Coupling Agents for Dispersion and Packing in a Soft Magnetic Composite. Available at: [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Available at: [Link]

-

ResearchGate. (2021). Solubility of Silane-PEG10K-SH?. Available at: [Link]

-

KBR. (2024). Discussion On The Solubility Of Silane And Related Issues. Available at: [Link]

-

ResearchGate. (n.d.). Studies of interactions between silane coupling agents and cellulose fibers with liquid and solid-state NMR. Available at: [Link]

-

Hansen Solubility Parameters. (n.d.). Official Site of HSP and HSPiP. Available at: [Link]

-

Defense Technical Information Center (DTIC). (n.d.). Controlled Interphases in Glass Fiber and Particulate Reinforced Polymers: Structure of Silane Coupling Agents in Solutions. Available at: [Link]

-

Solubility of Things. (n.d.). Triethoxyethylsilane - Solubility of Things. Available at: [Link]

Sources

- 1. This compound | [gelest.com]

- 2. This compound [myskinrecipes.com]

- 3. CAS 5630-83-1: this compound | CymitQuimica [cymitquimica.com]

- 4. Page loading... [wap.guidechem.com]

- 5. chembk.com [chembk.com]

- 6. gelest.com [gelest.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. gelest.com [gelest.com]

- 10. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 11. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 12. apps.dtic.mil [apps.dtic.mil]

The Unfolding of Siloxane Networks: An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of Trialkoxysilanes

This guide provides a comprehensive exploration of the fundamental chemical reactions that govern the transformation of trialkoxysilanes into intricate polysilsesquioxane networks. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced mechanisms of hydrolysis and condensation, the critical factors influencing these processes, and the analytical techniques employed to elucidate them. By understanding these core principles, practitioners can gain precise control over the synthesis of silica-based materials for a myriad of advanced applications.

The Foundational Reactions: A Two-Step Transformation

The conversion of trialkoxysilanes, with the general structure RSi(OR')₃, into a stable, cross-linked inorganic-organic hybrid material is primarily a two-stage process: hydrolysis and condensation.[1] These reactions, often occurring concurrently, are the building blocks for forming siloxane bridges (Si-O-Si) that constitute the backbone of the resulting polysilsesquioxane network.[2]

Hydrolysis: The initial step involves the cleavage of the alkoxy groups (-OR') and their replacement with hydroxyl groups (-OH) through the action of water. This reaction can be catalyzed by either acids or bases.[3]

RSi(OR')₃ + 3H₂O ⇌ RSi(OH)₃ + 3R'OH

Condensation: Subsequently, the newly formed silanol groups (Si-OH) react with each other or with remaining alkoxy groups to form siloxane bonds, releasing water or alcohol as a byproduct.[4] This step is responsible for the polymerization and growth of the network.

2 RSi(OH)₃ ⇌ (HO)₂RSi-O-SiR(OH)₂ + H₂O (Water Condensation)

RSi(OH)₃ + RSi(OR')₃ ⇌ (HO)₂RSi-O-SiR(OR')₂ + R'OH (Alcohol Condensation)

The interplay and rates of these two fundamental reactions are intricately controlled by a variety of factors, which ultimately dictate the structure and properties of the final material.[1]

The Engine of the Reaction: Catalysis Mechanisms

The rates of both hydrolysis and condensation are significantly sluggish at neutral pH and are therefore almost always accelerated by the use of acid or base catalysts.[5] The choice of catalyst has a profound impact on the reaction kinetics and the resulting polymer structure.[3]

Acid-Catalyzed Mechanism: Promoting Linear Growth

Under acidic conditions (pH < 7), the hydrolysis reaction is initiated by the protonation of an alkoxy group, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water.[1][3] This mechanism generally follows an SN2-type pathway.[6]

The condensation reaction in an acidic medium also involves the protonation of a silanol group, which then reacts with a neutral silanol.[1] A key characteristic of acid catalysis is that the hydrolysis rate is typically faster than the condensation rate.[5] This leads to the formation of more linear or randomly branched polymer chains, as the silane monomers are more likely to be fully or partially hydrolyzed before significant condensation occurs.[7] Strongly acidic conditions (pH 2-3) favor the formation of extended networks due to slower gelation times.[8]

Caption: Base-catalyzed hydrolysis and condensation pathways.

Key Factors Influencing the Sol-Gel Process

Precise control over the hydrolysis and condensation of trialkoxysilanes requires a thorough understanding of the various experimental parameters that influence these reactions.

pH of the Reaction Medium

The pH is arguably the most critical parameter, as it dictates the catalytic pathway and, consequently, the reaction rates and final structure. [5][8]The rate of hydrolysis exhibits a minimum around pH 7 and increases under both acidic and basic conditions. [3]The rate of condensation is generally lowest around pH 4-5. [9]This differential pH dependence allows for a degree of control over the relative rates of hydrolysis and condensation. For instance, conducting hydrolysis under acidic conditions and then shifting to a basic pH for condensation is a common strategy to produce well-defined structures.

Water-to-Silane Ratio (r)

The stoichiometric amount of water required for the complete hydrolysis of a trialkoxysilane is 1.5 moles per mole of silane. However, the water-to-silane ratio (r) used in practice can vary significantly. An increase in the water concentration generally accelerates the hydrolysis rate up to a certain point. [1]A higher 'r' value also favors the water condensation reaction over alcohol condensation. Sub-stoichiometric water addition can lead to the formation of more linear oligomers, as not all alkoxy groups are hydrolyzed. [4]

Solvent

A co-solvent, typically an alcohol, is often necessary to homogenize the initially immiscible alkoxysilane and water phases. [5]The choice of solvent can influence reaction rates through its polarity and its ability to participate in hydrogen bonding. [10]For instance, the hydrolysis rate has been observed to be faster in methanol compared to other alcohols. [10]Furthermore, if the alcohol solvent is different from the alkoxy group of the silane, transesterification can occur, adding another layer of complexity to the reaction mixture.

Temperature

As with most chemical reactions, an increase in temperature generally leads to an increase in the rates of both hydrolysis and condensation. [1]This can be used to shorten gelation times. However, higher temperatures can also promote side reactions and may affect the solubility of the forming polymer, potentially leading to precipitation.

Nature of the Organic Substituent (R) and Alkoxy Group (OR')

The steric bulk and electronic effects of the organic substituent (R) and the alkoxy group (OR') play a significant role in the reaction kinetics.

-

Organic Substituent (R): Electron-withdrawing R groups can increase the hydrolysis rate under basic conditions by making the silicon atom more electrophilic. Conversely, bulky R groups can sterically hinder the approach of nucleophiles, slowing down both hydrolysis and condensation. [11]The nature of the R group also influences the properties of the final polysilsesquioxane, with larger substituents often preventing gelation and favoring the formation of soluble oligomers or cage-like structures. [12]* Alkoxy Group (OR'): The rate of hydrolysis is generally faster for smaller alkoxy groups due to reduced steric hindrance (e.g., methoxy > ethoxy). [13] Table 1: Summary of Factors Influencing Hydrolysis and Condensation

| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate | Impact on Final Structure |

| Low pH (Acidic) | Increases | Increases (slower than hydrolysis) | More linear, less branched polymers |

| High pH (Basic) | Increases | Increases (faster than hydrolysis) | Highly branched, particulate structures |

| Water/Silane Ratio (r) | Increases with increasing r (up to a limit) | Favors water condensation at high r | Higher cross-linking density with sufficient water |

| Solvent Polarity | Generally increases in more polar solvents | Can be influenced by hydrogen bonding | Affects solubility and aggregation |

| Temperature | Increases | Increases | Can influence density and porosity |

| Bulky R Group | Decreases | Decreases | Favors soluble oligomers, cages; may prevent gelation |

| Small Alkoxy Group | Increases | - | Faster initial reaction |

The Resulting Architectures: From Chains to Cages

The controlled hydrolysis and condensation of trialkoxysilanes can lead to a fascinating array of structures, from simple oligomers to complex three-dimensional networks. The final architecture is a direct consequence of the reaction conditions.

-

Linear and Branched Polymers: As discussed, acidic conditions tend to produce more linear or randomly branched polymers.

-

Colloidal Particles: Base-catalyzed reactions often result in the formation of discrete, spherical silica particles, as seen in the well-known Stöber process. [3]* Gels: When the growing polymers or particles link together to form a continuous network that spans the entire volume of the solvent, a gel is formed. [11]* Polysilsesquioxanes (POSS): Under specific conditions, particularly with bulky organic groups, the condensation can lead to the formation of well-defined, cage-like oligomers known as polyhedral oligomeric silsesquioxanes (POSS). [14][15]These nanometer-sized structures are of great interest as building blocks for hybrid materials.

Sources

- 1. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 4. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 5. webbut.unitbv.ro [webbut.unitbv.ro]

- 6. afinitica.com [afinitica.com]

- 7. nadetech.wordpress.com [nadetech.wordpress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. osti.gov [osti.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. gelest.com [gelest.com]

- 14. researchgate.net [researchgate.net]

- 15. osti.gov [osti.gov]

A Comprehensive Technical Guide to Organofunctional Alkoxysilanes in Material Science

Abstract

Organofunctional alkoxysilanes represent a cornerstone of modern material science, acting as indispensable molecular bridges that unite the distinct worlds of organic and inorganic materials.[1][2] Their unique dual-reactivity, stemming from a central silicon atom bonded to both hydrolyzable alkoxy groups and a stable, functional organic moiety, allows for the formation of robust covalent bonds at the interface of otherwise incompatible substances.[3][4] This guide provides an in-depth exploration of the fundamental chemistry, reaction mechanisms, and diverse applications of these versatile compounds. We will delve into the critical processes of hydrolysis and condensation, which govern their ability to form stable siloxane networks on inorganic surfaces, and examine how the choice of the organofunctional group dictates their interaction with polymeric matrices.[4][5][6][7] Key applications, including their roles as coupling agents in composites, adhesion promoters in coatings and sealants, crosslinking agents for polymers, and surface modifiers for advanced materials and nanoparticles, will be discussed in detail.[1][5][8] This technical guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical insights required to effectively leverage organofunctional alkoxysilanes in material design and innovation.

Chapter 1: The Fundamental Chemistry of Organofunctional Alkoxysilanes

Organofunctional alkoxysilanes are a class of monomeric silicon compounds that possess a unique molecular architecture, granting them the stability of inorganic silicon combined with the functionality of organic compounds.[9] This dual nature is the key to their versatility and widespread use in material science.

1.1. General Structure: A Tale of Two Chemistries

The generalized structure of an organofunctional alkoxysilane can be represented as R-Si-(OR')₃ .[10] This formula elegantly captures the two distinct reactive centers within a single molecule:

-

The Inorganic Face (Si-(OR')₃): This part of the molecule is characterized by the presence of hydrolyzable alkoxy groups (e.g., methoxy, -OCH₃; ethoxy, -OCH₂CH₃) attached to the silicon atom.[4] These groups are the gateway to forming strong, durable bonds with inorganic substrates.

-

The Organic Face (R): This is a non-hydrolyzable organofunctional group covalently bonded to the silicon atom via a stable silicon-carbon bond.[4][9] This "R" group is tailored to be compatible with, and often reactive towards, an organic polymer matrix.

This unique structure allows organofunctional silanes to act as "molecular bridges," coupling dissimilar materials together on a molecular level.[1][2][3]

1.2. The Key Players: Silicon, Alkoxy Groups, and the Organofunctional Group

-

Silicon (Si): At the heart of the molecule, the silicon atom provides the scaffold for this dual reactivity. Its ability to form stable bonds with both carbon and oxygen is fundamental to the silane's function.

-

Alkoxy Groups (-OR'): These are the workhorses of the inorganic reaction. They readily undergo hydrolysis in the presence of water to form reactive silanol groups (Si-OH). The type of alkoxy group influences the rate of hydrolysis; for instance, methoxy groups hydrolyze faster than ethoxy groups.[5] Ethoxy silanes, however, release ethanol, which is less hazardous than the methanol released by methoxy silanes.[11]

-

Organofunctional Group (R): The "R" group determines the compatibility and reactivity of the silane with the organic phase.[4] The choice of this group is critical for specific applications and is selected to match the chemistry of the polymer system being used.[12][13] Common examples include amino, epoxy, vinyl, and methacryloxy groups.[4][14]

1.3. Nomenclature and Classification

The naming of organofunctional alkoxysilanes typically reflects their structure. For example, 3-aminopropyltriethoxysilane (APTES) indicates:

-

An amino group (-NH₂) as the organofunctional moiety.

-

A propyl chain (-CH₂CH₂CH₂) connecting the amino group to the silicon atom.

-

Three ethoxy groups (-OCH₂CH₃) attached to the silicon atom.

Silanes are broadly classified based on the nature of their "R" group, which dictates their primary application.[14]

1.4. Synthesis Overview

Organoalkoxysilanes are synthesized through various established chemical routes.[10] Key methods include:

-

Hydrosilylation: This involves the addition of a silicon-hydrogen bond across a double or triple bond, a common method for creating the Si-C link.[10]

-

Nucleophilic Substitution: Reactions where a nucleophile (often containing the desired organic functionality) displaces a leaving group on an alkoxysilane precursor.[10]

-

Addition Reactions: For instance, the reaction of isocyanates with aminosilanes to create urea linkages.[8][10]

These synthetic strategies allow for the creation of a vast library of organofunctional alkoxysilanes, each tailored for specific material science challenges.[10]

Chapter 2: Mechanism of Action: The Path to Performance

The efficacy of organofunctional alkoxysilanes hinges on a two-step reaction sequence: hydrolysis followed by condensation.[4][5][7] This process transforms the soluble, monomeric silane into a durable, crosslinked siloxane network that is covalently bonded to the inorganic substrate.

2.1. The Two-Step Reaction: Hydrolysis and Condensation

The overall transformation can be summarized as the conversion of the alkoxy groups on the silicon atom into stable siloxane (Si-O-Si) bonds.[15] This creates a polymeric interlayer that bridges the inorganic and organic phases.

2.2. Step 1: Hydrolysis - Activating the Silane

The first essential step is the hydrolysis of the alkoxy groups (Si-OR') to form reactive silanol groups (Si-OH).[4][6][15] This reaction requires water and can be catalyzed by either acids or bases.[15][16]

Reaction: ≡Si-OR' + H₂O ⇌ ≡Si-OH + R'OH[15]

The rate of hydrolysis is influenced by several factors:

-

pH: The reaction is slowest at neutral pH and is accelerated under acidic or basic conditions.[16][17]

-

Catalyst: The presence of an acid or base catalyst significantly increases the reaction rate.[16]

-

Solvent: The choice of solvent can affect the solubility of the silane and the availability of water.

-

Steric and Inductive Effects: The size and electronic nature of the alkoxy group and the organofunctional group can influence the reaction kinetics.[15][16]

2.3. Step 2: Condensation - Building the Siloxane Network

Once formed, the reactive silanol groups can undergo condensation in two ways:

-

Co-condensation with the Substrate: The silanol groups react with hydroxyl groups (M-OH, where M can be Si, Al, Fe, etc.) present on the surface of an inorganic substrate (like glass, metal, or mineral fillers). This forms stable, covalent M-O-Si bonds, anchoring the silane to the surface.

-

Self-condensation: Silanol groups can also react with each other to form a crosslinked, polymeric siloxane network (Si-O-Si).[15]

Condensation Reactions:

This condensation process creates a robust, three-dimensional network that is covalently bonded to the substrate surface.

2.4. The Interfacial Region: Creating a Durable Bond

The final result of this process is a durable interfacial layer. This layer has a gradient of properties, transitioning from the inorganic nature of the substrate to the organic nature of the polymer matrix. The organofunctional "R" groups extend away from the surface, ready to interact with the polymer through covalent bonding, interpenetrating polymer networks (IPNs), or other physical interactions like hydrogen bonding.[4][14] This robust connection is the reason why organofunctional silanes are so effective at preventing delamination and improving the mechanical and long-term performance of composite materials, coatings, and adhesives, especially in the presence of moisture.[12]

Caption: Reaction mechanism of organofunctional alkoxysilanes.

Chapter 3: Key Applications in Material Science

The unique dual-functionality of organofunctional alkoxysilanes makes them indispensable in a wide array of applications where the interface between different materials is critical to performance.[1][5][8]

3.1. As Coupling Agents: Bridging the Organic-Inorganic Divide

This is the classic and most widespread application of organofunctional silanes.[11] They are used to improve the mechanical strength and performance of composite materials by enhancing the bond between an inorganic reinforcement (e.g., glass fibers, silica, clay) and an organic polymer matrix.[2][9]

-

Mechanism of Action: The silane forms a chemical bridge at the filler-resin interface.[2] The alkoxy groups bond to the inorganic filler, while the organofunctional group reacts with the polymer matrix. This covalent linkage allows for efficient stress transfer from the flexible polymer to the rigid filler, significantly enhancing properties like tensile strength, flexural strength, and impact resistance.[2]

-

Case Study: Glass Fiber Reinforced Polymers: Untreated glass fibers have a hydrophilic surface that is incompatible with most organic resins, leading to poor adhesion and susceptibility to moisture degradation. Treating the glass fibers with a suitable organofunctional silane (e.g., an amino- or epoxy-functional silane for an epoxy resin) dramatically improves the interfacial bond strength. This prevents water from penetrating the interface, thereby preserving the mechanical properties of the composite, even in wet or humid environments.[12]

3.2. As Adhesion Promoters: Ensuring Long-Term Durability

Organofunctional silanes are widely used as adhesion promoters in coatings, inks, adhesives, and sealants to ensure a strong and durable bond to various substrates, particularly inorganic ones like glass and metal.[5][6][8][12]

-